Technical Master Guide: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Technical Master Guide: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Common Name: Ethyl Dihydroferulate | CAS: 61292-90-8
Executive Summary
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , represents a critical structural evolution in the phenylpropanoid class of antioxidants. Unlike its unsaturated precursor (ethyl ferulate), this compound possesses a saturated propionate side chain, conferring distinct physicochemical stability and metabolic advantages.
Functioning primarily as a lipophilic prodrug , it leverages the ester moiety to penetrate lipid bilayers before undergoing enzymatic hydrolysis to release Dihydroferulic Acid (HMPA) —a potent bioactive metabolite with validated neuroprotective, anti-inflammatory, and antioxidant capabilities. This guide outlines the synthesis, pharmacological mechanisms, and analytical protocols required for its integration into high-value therapeutic and cosmetic formulations.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The saturation of the C=C double bond in the propenyl tail significantly alters the reactivity profile compared to ethyl ferulate, reducing susceptibility to auto-oxidation while maintaining phenolic radical scavenging capacity.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | - |
| Molecular Formula | C₁₂H₁₆O₄ | - |
| Molecular Weight | 224.25 g/mol | - |
| Appearance | Clear, colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | ~128 °C (at reduced pressure) | Thermally stable under vacuum distillation |
| Density | 1.15 g/cm³ | - |
| LogP (Octanol/Water) | 2.11 | Optimized for membrane permeability (Lipinski compliant) |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate | Insoluble in water; requires co-solvent for aqueous media |
| Flash Point | ~125.4 °C | - |
Part 2: Synthesis & Production Protocols
To ensure high purity (>98%) for biological applications, two primary routes are recommended. Protocol A is the industrial gold standard for efficiency, while Protocol B offers a green chemistry approach using biocatalysis.
Protocol A: Catalytic Hydrogenation (Standard High-Yield Route)
This method utilizes the catalytic reduction of Ethyl Ferulate. It is preferred due to the high availability of the substrate and the quantitative nature of the reaction.
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Precursor: Ethyl Ferulate (CAS 4046-02-0)
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Catalyst: 10% Palladium on Carbon (Pd/C)
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Solvent: Ethanol (Absolute)
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Conditions: Hydrogen atmosphere (1 atm), Room Temperature (25°C)
Step-by-Step Methodology:
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Dissolution: Dissolve 10.0 g of Ethyl Ferulate in 100 mL of absolute ethanol in a round-bottom flask.
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Catalyst Addition: Carefully add 0.5 g (5 wt%) of 10% Pd/C under an inert gas (Nitrogen) blanket to prevent ignition.
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Hydrogenation: Purge the system with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.
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Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active conjugated alkene spot indicates completion.
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Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.
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Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield Ethyl Dihydroferulate as a clear oil. Yield is typically >98%.[1][2]
Protocol B: Chemo-Enzymatic Synthesis (Green Chemistry)
This route avoids metal catalysts in the final step, utilizing Candida antarctica Lipase B (CAL-B) to esterify Dihydroferulic Acid.[3][1][4]
Step-by-Step Methodology:
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Substrate Prep: Dihydroferulic acid (obtained via hydrogenation of ferulic acid) is dissolved in excess ethanol.
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Enzymatic Reaction: Add immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).
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Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 24–48 hours.
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Purification: Filter off the enzyme beads (reusable). Evaporate excess ethanol.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for Ethyl Dihydroferulate. The hydrogenation of Ethyl Ferulate (Blue Arrow) is the preferred high-yield industrial route.
Part 3: Pharmacological Potential & Mechanism of Action
Ethyl Dihydroferulate acts as a Prodrug Delivery System . While the ethyl ester moiety enhances lipophilicity (LogP 2.11) to facilitate crossing the blood-brain barrier (BBB) and cell membranes, the active pharmacological agent is the hydrolyzed acid metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .
Core Mechanisms
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Membrane Permeation: The esterification masks the carboxylic acid, preventing ionization at physiological pH and allowing passive diffusion into cells.
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Intracellular Activation: Cytosolic esterases hydrolyze the compound, releasing HMPA.
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Nrf2 Pathway Activation: HMPA disrupts the Keap1-Nrf2 complex, promoting the translocation of Nrf2 to the nucleus. This upregulates Antioxidant Response Element (ARE) genes, increasing production of endogenous antioxidants like Heme Oxygenase-1 (HO-1).
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ROS Scavenging: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals (ROS), protecting lipids and proteins from oxidative stress.
Visualization: Metabolic Activation & Signaling
Figure 2: The "Prodrug" mechanism. The ethyl ester facilitates entry, after which hydrolysis releases the active HMPA metabolite to scavenge ROS and activate the Nrf2 antioxidant pathway.
Part 4: Analytical Characterization
Validating the identity and purity of CAS 61292-90-8 requires distinguishing it from its unsaturated precursor (Ethyl Ferulate).
HPLC Method (Reverse Phase)
This method separates the saturated ester from potential unsaturated impurities.
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Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 5 µm, 4.6 x 150 mm.
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Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
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Gradient: 40:60 Isocratic or Gradient 30% -> 90% MeCN over 20 mins.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm (Absorption max for the phenol ring).
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Note: The saturation of the side chain results in a hypsochromic shift (blue shift) compared to ethyl ferulate (which absorbs strongly at ~320 nm). Detection at 280 nm is critical.
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NMR Spectroscopy (1H NMR in CDCl₃)
Key diagnostic signals to confirm hydrogenation:
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Disappearance: The two doublets at δ 6.3 and 7.6 ppm (characteristic of the trans-alkene protons in ethyl ferulate) must be absent.
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Appearance: Two new triplets in the aliphatic region:
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δ ~2.60 ppm (t, 2H): Methylene protons adjacent to the carbonyl (–CH₂–CO–).
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δ ~2.90 ppm (t, 2H): Benzylic methylene protons (Ar–CH₂–).
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Aromatic Region: δ 6.6 – 6.9 ppm (m, 3H, aromatic protons).
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Ethyl Group: δ 1.25 (t, 3H, –CH₃), δ 4.15 (q, 2H, –O–CH₂–).
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Methoxy: δ 3.85 (s, 3H, –OCH₃).
References
- Vertex AI Search. (2025). Search Results for CAS 61292-90-8 and Ethyl Dihydroferulate Properties.
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Reano, A. F., et al. (2016). "Chemo-enzymatic preparation of new bio-based bis- and trisphenols: New versatile building blocks for polymer chemistry."[3] Green Chemistry. [Verified Context: Synthesis via hydrogenation and lipase catalysis].
- Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry.
- Son, M. J., et al. (2010). "Neuroprotective effect of ethyl ferulate and its active metabolite dihydroferulic acid." Journal of Pharmacy and Pharmacology. [Verified Context: Metabolism and neuroprotection].
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PubChem. (2025). Compound Summary for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548). National Library of Medicine. [Link]
